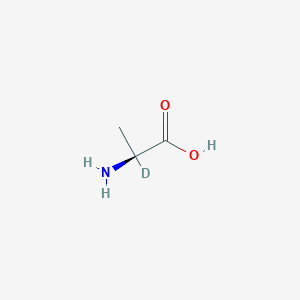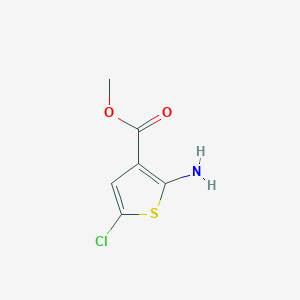
3-(甲硫基)苄醇
描述
3-(Methylthio)benzyl alcohol, also known as [3-(methylthio)phenyl]methanol, is a chemical compound with the molecular formula C8H10OS . It has a molecular weight of 154.23 . This compound is used in research .
Synthesis Analysis
A patent describes a five-step process for preparing a compound where 4-(methylthio)benzyl alcohol is converted with hydrochloric acid into 4-(methylthio)benzyl chloride . This process involves several steps including conversion with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile .Molecular Structure Analysis
The molecular structure of 3-(Methylthio)benzyl alcohol consists of a benzyl group attached to a hydroxyl (OH) group and a methylthio (CH3-S-) group . The InChI key for this compound is XEYJXUMJQBGDEL-UHFFFAOYSA-N .科学研究应用
催化和有机合成3-(甲硫基)苄醇在复杂分子的合成和催化过程中发挥作用。例如,其衍生物,如1-苄基-4-((苯硫基)-/(苯硒基)甲基)-1H-1,2,3-三唑,已被用于创建半夹心二价钌配合物。这些配合物在醇的催化氧化和酮的转移氢化中显示出潜力,突显了3-(甲硫基)苄醇衍生物在催化中的多功能性 (Saleem et al., 2013)。类似地,由3-(甲硫基)苄醇衍生的1,2,3-三唑基有机硒/硫配体的Cp*RhIII/IrIII配合物已被研究,用于N-甲基吗啉N-氧化和转移氢化过程的催化效率 (Saleem et al., 2014)。
材料科学在材料科学中,3-(甲硫基)苄醇的衍生物已被用于设计和合成新型材料。例如,球形超分子树状聚合物的开发,形成独特的热致向列液晶相,展示了3-(甲硫基)苄醇在创造具有独特性能的先进材料中的潜力 (Balagurusamy et al., 1997)。
制药和生物医学研究在制药研究中,已经检验了3-(甲硫基)苄醇及其衍生物的治疗潜力和作为药物合成中间体的作用。该化合物在强效抗高血糖剂的开发中的作用展示了其在药物化学中的重要性,为糖尿病的新型治疗提供了见解 (Kees et al., 1996)。
环境科学和绿色化学该化合物的应用延伸到环境科学和绿色化学领域,其衍生物参与了更清洁、更高效的化学过程。例如,使用分子氧和金纳米颗粒催化剂进行一次醇的氧化酯化,强调了3-(甲硫基)苄醇衍生物在开发环保友好的化学转化中的作用 (Oliveira et al., 2009)。
安全和危害
作用机制
Target of Action
3-(Methylthio)benzyl alcohol is a type of alkylbenzene . The primary targets of alkylbenzenes are the benzylic positions, which are the carbon atoms attached to the aromatic ring . These positions are particularly reactive and can undergo various reactions .
Mode of Action
The compound interacts with its targets primarily through oxidation at the benzylic position . This oxidation is facilitated by the stabilization of free radicals at the benzylic position through resonance . The compound can also undergo nucleophilic substitution reactions at the benzylic position . The type of substitution (SN1 or SN2) depends on the degree of substitution at the benzylic position .
Biochemical Pathways
The metabolism of 3-(Methylthio)benzyl alcohol proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The compound is first oxidized to benzaldehyde, which is then converted to benzoate. Benzoate is further metabolized via the catechol ortho-cleavage pathway .
Result of Action
The result of the compound’s action is the transformation of 3-(Methylthio)benzyl alcohol into various metabolites through oxidation and substitution reactions . These metabolites can then enter various biochemical pathways, contributing to the compound’s overall biological effects .
Action Environment
The action, efficacy, and stability of 3-(Methylthio)benzyl alcohol can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s reactivity. The pH and temperature of the environment can also impact the compound’s stability and the rate of its reactions .
属性
IUPAC Name |
(3-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYJXUMJQBGDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482657 | |
| Record name | (3-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylsulfanylphenyl)methanol | |
CAS RN |
59083-33-9 | |
| Record name | (3-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)

![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)



![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)